5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide
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Overview
Description
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide is a synthetic compound that features a fluorinated indole moiety. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and natural products . This compound is of interest for its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole, 3-methylpyridine-2-carboxylic acid, and ethylamine.
Coupling Reaction: The carboxylic acid group of 3-methylpyridine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide can be compared with other indole derivatives:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar but has different biological activities and applications.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]nicotinamide: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-8-13(18)10-21-16(11)17(22)19-7-6-12-9-20-15-5-3-2-4-14(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUNNVQVPMDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCCC2=CNC3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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